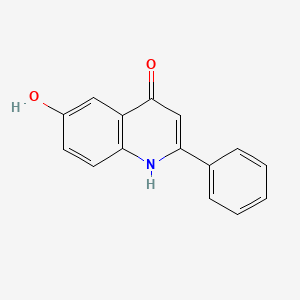

6-hydroxy-2-phenyl-1H-quinolin-4-one

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C15H11NO2 |

|---|---|

Poids moléculaire |

237.25 g/mol |

Nom IUPAC |

6-hydroxy-2-phenyl-1H-quinolin-4-one |

InChI |

InChI=1S/C15H11NO2/c17-11-6-7-13-12(8-11)15(18)9-14(16-13)10-4-2-1-3-5-10/h1-9,17H,(H,16,18) |

Clé InChI |

FLDBRFCAUNFZEQ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)O |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Hydroxy 2 Phenyl 1h Quinolin 4 One and Its Analogues

Retrosynthetic Analysis of 1H-Quinolin-4-ones

Retrosynthetic analysis of the 1H-quinolin-4-one core reveals several strategic disconnections that form the basis for the most common synthetic methods. The primary approaches involve the formation of the heterocyclic ring through the creation of one or two key bonds in an acyclic precursor.

Key retrosynthetic pathways include:

Disconnection via Amide Bond Formation and Cyclization (Routes E and F): This is one of the most classical approaches, where the quinolone ring is formed from an appropriately substituted aniline (B41778) derivative. mdpi.com This strategy leads to methods like the Camps, Conrad-Limpach, and Gould-Jacobs syntheses. mdpi.comresearchgate.net The disconnection of the C4-N1 and C2-C3 bonds often points towards precursors like N-(2-acylaryl)amides. mdpi.com

Disconnection via C-C Bond Formation (Routes A, B, C, D): These pathways often involve the reaction of anilines with β-ketoesters or related 1,3-dicarbonyl compounds. mdpi.com The final ring-closing step is typically a high-temperature cyclization. acs.org

Disconnection involving Modern Catalytic Methods (Routes G, H, I): More recent strategies leverage the power of transition-metal catalysis, N-heterocyclic carbene (NHC) catalysis, or decarboxylative cyclizations to construct the quinolin-4-one ring system from varied and often simpler starting materials. mdpi.com These methods offer milder reaction conditions and broader substrate compatibility. acs.orgmdpi.com

| Route | Description | Key Precursors | Associated Synthesis |

|---|---|---|---|

| Routes A, B | Classical methods involving aniline derivatives and β-dicarbonyl compounds. mdpi.com | Anilines, β-ketoesters | Gould-Jacobs, Conrad-Limpach mdpi.com |

| Route C | Synthesis starting from methyl anthranilate. mdpi.com | Methyl anthranilate | Biere-Seelen mdpi.com |

| Route D | Dieckmann condensation approach. mdpi.com | Anthranilic acid derivatives | Dieckmann Condensation mdpi.com |

| Route E | Snieckus reaction from an anthranilic acid amide. mdpi.com | Anthranilic acid amide | Snieckus Reaction mdpi.com |

| Route F | Camps reaction from N-(2-acylaryl)amides. mdpi.com | N-(2-acylaryl)amides | Camps' Synthesis mdpi.com |

| Route G | Palladium-catalyzed carbonylation reactions. mdpi.com | 2-iodoaniline (B362364), terminal acetylenes | Torii's Synthesis mdpi.com |

| Route H | Transformations catalyzed with N-heterocyclic carbenes. mdpi.com | Aldehydes, activated esters | NHC-Catalyzed Annulation mdpi.com |

| Route I | Decarboxylating cyclization from isatoic anhydride (B1165640). mdpi.com | Isatoic anhydride | Decarboxylative Cyclization mdpi.com |

Established and Emerging Synthetic Pathways for 1H-Quinolin-4-one Core Structures

A multitude of synthetic protocols have been developed to construct the 1H-quinolin-4-one scaffold, ranging from century-old name reactions to modern catalytic systems.

One of the most established methods for synthesizing 4-quinolones is the Camps' Synthesis. wikipedia.org This reaction involves the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone. wikipedia.org The process typically proceeds via an intramolecular aldol-type condensation of the enolizable N-(2-acylaryl)amide precursor. mdpi.com Depending on the structure of the substrate and the reaction conditions, this method can yield either quinolin-4-ones or the isomeric quinolin-2-ones. mdpi.com The required N-(o-ketoaryl)amide precursors can be synthesized through methods such as the condensation of a 2-aminoacetophenone (B1585202) with an acid chloride or through the Friedel-Crafts acylation of anilides. researchgate.net While effective, a notable limitation of the Camps cyclization is the potential for the formation of isomeric products. chem-station.com

A modern variation of this approach involves a sequential one-pot synthesis where a palladium-catalyzed amidation of a 2'-bromoacetophenone (B1265738) is followed by a base-promoted intramolecular cyclization, offering a milder route to a variety of 2-substituted 4-quinolones. acs.org

Michael addition reactions provide a powerful tool for the construction of the quinolin-4-one core. masterorganicchemistry.com This strategy typically involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization. mdpi.commasterorganicchemistry.com

For instance, 2-aminochalcones can undergo intramolecular cyclization, often catalyzed by an acid resin like Amberlyst®-15, to afford 2,3-dihydroquinolin-4(1H)-ones. mdpi.com These intermediates can then be oxidized to the corresponding quinolin-4-ones. Another example involves the copper-catalyzed aza-Michael addition of 2-aminobenzoates to β-substituted α,β-unsaturated ketones. organic-chemistry.org This is followed by cyclization and a mild oxidation step to produce 3-carbonyl-4-quinolone derivatives in a one-pot synthesis. organic-chemistry.org The key advantage of these methods is the ability to construct the heterocyclic ring with significant substituent diversity in a controlled manner.

The general mechanism involves three main steps:

Formation of an enolate or other suitable nucleophile. masterorganicchemistry.com

Conjugate addition of the nucleophile to an electrophilic alkene (the Michael acceptor). masterorganicchemistry.comyoutube.com

Intramolecular cyclization of the resulting intermediate, followed by tautomerization or oxidation to yield the aromatic quinolin-4-one.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolin-4-ones, by enabling reactions under milder conditions with high efficiency and selectivity. mdpi.com

Palladium Catalysis: Palladium-catalyzed reactions are widely used. One approach is the carbonylative cyclization of 2-iodoaniline and terminal acetylenes using carbon monoxide, catalyzed by complexes like PdCl2(PPh3)2. mdpi.com Another powerful method is the dehydrogenative cyclization of 1-(2-aminoaryl)-3-arylpropan-1-ones, catalyzed by Pd(II), to directly form 2-arylquinolin-4(1H)-ones in an atom-economic fashion. acs.org Reductive cyclization of 2'-nitrochalcones using a palladium catalyst with formic acid as a carbon monoxide surrogate is another effective strategy. nih.gov

Copper Catalysis: Copper catalysts are also prominent. They can be used in the heterocyclization of 1-(2-halophenyl)-2-en-3-amin-1-ones to produce 2-disubstituted 4-quinolones. organic-chemistry.org Copper-catalyzed cascade annulation reactions involving heterocumulenes, alkynes, and diaryliodonium salts have also been developed to access diverse quinoline (B57606) derivatives. acs.org Furthermore, copper catalysis can control the switchable cyclization of alkyne-tethered α-bromocarbonyls to selectively yield either quinolin-2-ones or quinoline-2,4-diones. rsc.org

Cobalt and Other Metals: Cobalt(III)-catalyzed cyclization of acetophenones and anilines provides access to a variety of quinoline skeletons with high yields. mdpi.com Other transition metals like ruthenium, copper, and nickel have been employed in annulation reactions to form related heterocyclic structures. nih.gov

| Metal Catalyst | Reaction Type | Starting Materials | Product | Reference |

|---|---|---|---|---|

| Palladium | Carbonylative Cyclization | 2-Iodoaniline, Terminal Acetylenes, CO | Quinolin-4-ones | mdpi.com |

| Palladium | Dehydrogenative Cyclization | 1-(2-Aminoaryl)-3-arylpropan-1-ones | 2-Arylquinolin-4(1H)-ones | acs.org |

| Copper | Heterocyclization | 1-(2-Halophenyl)-2-en-3-amin-1-ones | 2-Disubstituted 4-quinolones | organic-chemistry.org |

| Cobalt | C-H Amidation/Cyclization | Enaminones | Quinolones | wikipedia.org |

| Copper | [4 + 1 + 1] Annulation | Ammonium (B1175870) salts, Anthranils | 2,3-Diaroylquinolines | mdpi.com |

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the synthesis of quinolin-4-ones. mdpi.com NHCs are known for their ability to induce umpolung (polarity reversal) in aldehydes, converting them into nucleophilic species known as Breslow intermediates. nih.gov

In the context of quinolin-4-one synthesis, NHC catalysis often involves the reaction of aldehydes with other components to build the heterocyclic ring. mdpi.com For example, NHC-catalyzed annulation reactions can be employed to construct the quinolone core from simple starting materials under mild conditions. sigmaaldrich.com These reactions leverage the diverse activation modes of NHCs to facilitate bond formations that are otherwise challenging. acs.org While the direct application of NHCs to the synthesis of 6-hydroxy-2-phenyl-1H-quinolin-4-one is a developing area, the general strategies show significant promise. For instance, NHC-catalyzed conjugate hydroacylation of 1,4-naphthoquinones with aldehydes leads to monoacylated 1,4-dihydroxynaphthalene (B165239) derivatives, which are structurally related precursors. sigmaaldrich.com

Decarboxylative cyclization represents a modern and efficient strategy for forming heterocyclic rings. mdpi.com This approach is advantageous as it often uses stable and readily available starting materials and releases a small, gaseous byproduct (CO2), which helps to drive the reaction to completion.

A notable example is the synthesis of quinolin-4-ones from isatoic anhydride. mdpi.com In this method, the isatoic anhydride undergoes a reaction that involves the loss of carbon dioxide, followed by cyclization to form the quinolin-4-one scaffold. mdpi.com This pathway provides a valuable alternative to more traditional methods, particularly for accessing specific substitution patterns on the quinolone ring. researchgate.net

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. sphinxsai.comnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including quinolinones and their analogues. nih.govchemicalbook.com

The primary advantages of microwave irradiation in the synthesis of quinolinone derivatives include a significant reduction in reaction time, from hours to mere minutes, and an appreciable increase in product yields. sphinxsai.comnih.gov For instance, the synthesis of various heterocyclic molecules, which traditionally required 2-15 hours of conventional heating, can be completed in 2-8 minutes under microwave irradiation. sphinxsai.com This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which directly interact with polar molecules. nih.gov

| Compound | Conventional Method Time | Microwave Method Time | Conventional Method Yield | Microwave Method Yield |

|---|---|---|---|---|

| Benzimidazole | 2 hours | 6 minutes | 75% | 92% |

| N-Phenyl phthalimide | 3 hours | 4 minutes | 68% | 85% |

| 2,3-Diphenyl quinoxaline (B1680401) | 4 hours | 4 minutes | 70% | 88% |

This data, while not specific to the target compound, illustrates the general enhancements in efficiency and yield that can be expected from applying microwave-assisted techniques to the synthesis of this compound and its analogues. sphinxsai.com The use of microwave irradiation represents a more efficient, rapid, and environmentally friendly approach to organic synthesis. sphinxsai.comnih.gov

Sustainable and Green Chemistry Methodologies in Quinolinone Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of quinolinone derivatives. nih.govnih.gov These methodologies focus on the use of environmentally benign solvents, non-toxic catalysts, and energy-efficient reaction conditions. nih.govmdpi.com

One notable green approach involves the use of bismuth(III) chloride (BiCl3) as a catalyst for the synthesis of 4-hydroxy-2-quinolone analogues. nih.gov BiCl3 is a low-cost, low-toxicity, and readily available Lewis acid catalyst that can effectively promote the condensation of β-enaminones with diethyl malonate under microwave irradiation in ethanol, a greener solvent. nih.gov This method avoids the use of corrosive and hazardous catalysts often employed in classical synthesis routes. nih.gov

The use of green solvents is another cornerstone of sustainable quinolinone synthesis. nih.gov Solvents derived from biomass, such as eucalyptol, have been successfully employed in the synthesis of quinazolinethiones, a related class of heterocycles. nih.gov Although reaction times may be longer compared to some conventional methods, the use of such solvents simplifies product isolation, often allowing for simple filtration and avoiding the need for large volumes of solvents for chromatography. nih.gov This approach significantly reduces the environmental impact of the synthetic process. nih.gov

Furthermore, catalyst-free and solvent-free reaction conditions, often facilitated by microwave irradiation, represent a highly sustainable approach. mdpi.comjaveriana.edu.co For example, the Hantzsch condensation for the synthesis of tetrahydrobenzo[g]quinolines can be performed under microwave irradiation in the absence of a solvent, leading to excellent yields and significantly reduced reaction times. nih.gov These green methodologies not only offer environmental benefits but also often lead to improved efficiency and cost-effectiveness in the synthesis of quinolinone-based compounds. nih.govmdpi.com

Targeted Synthesis of this compound and Specific Precursors

The synthesis of the this compound scaffold can be approached through various established methods for quinolin-4-one ring formation. A common strategy involves the cyclization of appropriately substituted aniline derivatives.

Reaction Conditions and Reagent Selection for Compound Synthesis

A plausible and efficient route to synthesize this compound involves a two-step process starting from 4-aminophenol (B1666318). The initial step is the reaction of 4-aminophenol with an ethyl benzoylacetate derivative. This is followed by an intramolecular cyclization of the resulting intermediate to form the quinolinone ring.

A specific method for a related compound, 6-hydroxy-2(1H)-quinolinone, has been detailed in a patent, which can be adapted for the synthesis of the 2-phenyl derivative. google.com This patented method involves the reaction of 4-tert-butoxyaniline (B1279196) with trans-β-aryl methyl acrylate (B77674), catalyzed by DBU or DBN, to form a trans-amide intermediate. google.com This intermediate is then cyclized by heating in an organic solvent in the presence of anhydrous aluminum trichloride (B1173362) and B(C6F5)3 to yield the 6-hydroxy-2(1H)-quinolinone. google.com For the synthesis of the 2-phenyl derivative, a similar approach could be envisioned using a phenyl-substituted acrylate.

The Camps cyclization is another relevant method, which involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide. researchgate.net To synthesize this compound via this route, one would start with a suitably substituted 2-aminoacetophenone derivative.

The selection of reagents and reaction conditions is crucial for achieving high yields and purity. For instance, in the synthesis of 4-quinolones from 2'-nitrochalcones, the use of formic acid as a carbon monoxide surrogate in a palladium-catalyzed reductive cyclization has been shown to be effective. nih.gov

The following table outlines a general synthetic approach based on the Conrad-Limpach reaction, a common method for preparing 4-hydroxyquinolines.

| Step | Reactants | Reagents/Catalysts | Solvent | General Conditions | Product |

|---|---|---|---|---|---|

| 1 | 4-Aminophenol, Ethyl benzoylacetate | - | Ethanol | Reflux | Ethyl 3-((4-hydroxyphenyl)amino)-3-phenylacrylate |

| 2 | Ethyl 3-((4-hydroxyphenyl)amino)-3-phenylacrylate | High-boiling solvent (e.g., Dowtherm A) | - | High temperature (e.g., 250 °C) | This compound |

Stereochemical Considerations in Synthetic Route Design

The core structure of this compound itself is achiral. However, stereochemical considerations become important when introducing chiral centers during the synthesis or through subsequent derivatization. The introduction of substituents on the quinolinone scaffold can create stereogenic centers, leading to the formation of enantiomers or diastereomers.

For instance, if a chiral starting material is used or if a chiral catalyst is employed in an asymmetric synthesis, it is possible to produce enantiomerically enriched or pure forms of substituted this compound derivatives. While specific studies on the stereoselective synthesis of this particular compound are not extensively documented in the reviewed literature, general principles of asymmetric synthesis would apply.

The development of stereoselective methods is crucial in medicinal chemistry, as different stereoisomers of a drug can exhibit significantly different pharmacological activities and metabolic profiles. Therefore, controlling the stereochemistry during the synthesis of analogues of this compound would be a key aspect of developing new therapeutic agents based on this scaffold.

Derivatization Strategies and Functional Group Transformations on the this compound Scaffold

The this compound scaffold presents multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially enhanced biological activities. The C-6 hydroxyl group is a particularly attractive site for derivatization.

Modifications at the C-6 Hydroxyl Moiety

The hydroxyl group at the C-6 position is a versatile functional handle that can be readily modified through various chemical transformations, such as etherification and esterification, to introduce a wide range of substituents.

Etherification: The C-6 hydroxyl group can be converted to an ether linkage by reaction with various alkylating agents. This is typically carried out under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion. Common bases used for this purpose include potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net The choice of alkylating agent can be varied to introduce different alkyl or substituted alkyl chains. For example, reaction with an alkyl halide (R-X, where X is Cl, Br, or I) would yield the corresponding 6-alkoxy derivative.

A study on the alkylation of 2-phenyl-4-quinolones showed that the regioselectivity of alkylation (N- vs. O-alkylation) is highly dependent on the substitution pattern of the quinolone ring. nih.gov While this study focused on the C-5 hydroxyl group, the principles can be extended to the C-6 position.

Esterification: The C-6 hydroxyl group can also be acylated to form esters. This can be achieved by reacting the quinolinone with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction introduces an ester functional group, which can modulate the lipophilicity and other physicochemical properties of the parent molecule.

The following table summarizes common derivatization reactions at the C-6 hydroxyl group:

| Reaction Type | Reagents | General Conditions | Resulting Functional Group |

|---|---|---|---|

| Etherification (Williamson Ether Synthesis) | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K2CO3, NaH) | Solvent (e.g., DMF, Acetone), Heat | 6-Alkoxy (-OR) |

| Esterification | Acyl chloride (RCOCl) or Acid anhydride ((RCO)2O), Base (e.g., Pyridine, Et3N) | Solvent (e.g., CH2Cl2, THF) | 6-Acyloxy (-OCOR) |

These derivatization strategies allow for the fine-tuning of the pharmacological properties of the this compound scaffold, making it a valuable platform for the development of new therapeutic agents.

Substituent Effects on the C-2 Phenyl Ring

The nature and position of substituents on the C-2 phenyl ring of the quinolinone scaffold can significantly influence the outcomes of synthetic reactions. The electronic properties of these substituents, whether electron-donating or electron-withdrawing, play a crucial role in reaction rates and yields.

Research into the synthesis of 2-arylquinolin-4(1H)-ones has demonstrated the impact of these substituents. For instance, in a palladium-catalyzed reductive cyclization of 2'-nitrochalcones to form 2-arylquinolin-4(1H)-ones, a variety of substituted chalcones were successfully converted to their corresponding quinolinone products. nih.gov The reaction tolerates both electron-withdrawing and electron-donating groups on the phenyl ring. For example, derivatives with fluoro, chloro, and bromo substituents on the C-2 phenyl ring have been synthesized with good to excellent yields. nih.gov

The following table summarizes the yields obtained for various C-2 phenyl substituted quinolin-4(1H)-ones via a specific palladium-catalyzed reductive cyclization method. nih.gov

| Substituent on C-2 Phenyl Ring | Yield (%) | Reference |

| 4-Fluoro | 81% | nih.gov |

| 4-Chloro | 83% | nih.gov |

| 4-Bromo | 73% | nih.gov |

This table illustrates the effect of different halogen substituents on the yield of the 2-arylquinolin-4(1H)-one product.

General studies on quinoline synthesis have also noted that the electronic nature of substituents can direct the formation of specific isomers. For example, in certain free-radical reactions, electron-deficient aromatic rings favor the formation of 2,3-disubstituted quinolines, while electron-donating groups tend to promote the formation of 3,4-disubstituted quinolines. chemrxiv.org While not always directly transferable, these principles highlight the importance of substituent choice in directing synthetic outcomes. In some synthetic routes, such as the electrophilic cyclization of N-(2-alkynyl)anilines, the yields are not significantly affected by substituents on the aniline ring, but the nature of the group on the alkyne component (which becomes part of the new heterocyclic ring) is critical. nih.gov

Functionalization of the Quinolinone Core

The quinolinone core itself presents multiple sites for chemical modification, allowing for the generation of diverse analogues. Key positions for functionalization include the nitrogen at position 1 (N-1), and carbons at positions 3 (C-3) and 5 (C-5), as well as the hydroxyl group at position 6.

N-1 Position: The nitrogen atom of the quinolinone ring is a common site for modification, particularly through alkylation. Efficient one-step tandem amination methods have been developed to synthesize N-alkyl-substituted 4-quinolones from o-chloroaryl acetylenic ketones and various functionalized alkyl amines, achieving high yields. organic-chemistry.org This approach overcomes limitations seen in some earlier palladium-catalyzed methods that gave lower yields with alkyl amines. organic-chemistry.org Alkylation can also be performed on a pre-formed quinoline ring, as demonstrated in the modification of related quinoline antimalarials. nih.gov

C-3 Position: The C-3 position of the quinolinone ring is amenable to the introduction of various functional groups. Transition-metal-catalyzed C-H functionalization has emerged as a powerful strategy. researchgate.net Methodologies for C-3 alkenylation, arylation, and etherification have been reported, often using a directing group strategy. nih.gov For example, gold-catalyzed C-3 arylation of quinoline N-oxides with indoles as nucleophiles has been achieved with high regioselectivity. researchgate.net Copper-catalyzed methods have also been used for C-H etherification at the C-3 position. nih.gov

C-5 Position: Functionalization at the C-5 position of the quinoline core has been more challenging compared to other positions. nih.gov For many catalytic techniques based on C-H activation, the C-5 position has remained largely inaccessible. nih.gov However, some progress has been made. In certain C-2 amination reactions of quinoline N-oxides, substrates with either electron-donating or electron-withdrawing groups at the C-5 position have been functionalized, albeit in moderate yields. nih.gov

6-Hydroxy Group: The hydroxyl group at the C-6 position is a key functional handle for further derivatization. A common transformation is etherification. nih.gov For instance, a chemoselective oxa-Michael addition of the hydroxyl group of hydroxychloroquine (B89500) to α,β-unsaturated esters has been developed, demonstrating a viable pathway for modifying this position. nih.gov This allows for the attachment of various side chains, significantly expanding the chemical diversity of the this compound scaffold.

Advanced Spectroscopic and Analytical Characterization of 6 Hydroxy 2 Phenyl 1h Quinolin 4 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of quinolinone derivatives. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the connectivity and spatial arrangement of atoms within the molecule.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. In derivatives of 6-hydroxy-2-phenyl-1H-quinolin-4-one, the ¹H NMR spectrum exhibits characteristic signals corresponding to the different protons in the molecule.

Aromatic Protons: The protons on the quinolinone core and the 2-phenyl substituent typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.5 ppm. uncw.edu The specific chemical shifts and coupling patterns depend on the substitution pattern on both rings. For instance, in related 4-hydroxy-2(1H)-quinolones, aromatic protons (H-5, H-6, H-7, H-8) show complex multiplets between 7.16 and 7.83 ppm. researchgate.net

NH and OH Protons: The N-H proton of the quinolinone lactam and the phenolic O-H proton at the C-6 position are typically observed as broad singlets at a very downfield chemical shift. mdpi.com In similar structures, the NH signal can appear around δ 11.18 ppm, while the hydroxyl proton signal is often found even further downfield, around δ 12-13 ppm, due to intramolecular hydrogen bonding. researchgate.net The hydroxyl proton of a quinolin-4-ol is often seen as a broad singlet around δ 10-11 ppm.

C3-H Proton: The vinyl proton at the C-3 position of the quinolinone ring typically appears as a distinct singlet at approximately δ 5.77 ppm in the parent 4-hydroxy-2(1H)-quinolone structure. researchgate.net

The chemical shifts can be influenced by the solvent used and the presence of various substituents on the aromatic rings.

Table 1: Representative ¹H NMR Spectral Data for Substituted Quinolone Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| 4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide | CDCl₃ | 16.66 (s, 1H), 12.05 (s, 1H), 8.64 (s, 1H), 7.95 (dd, 1H), 7.47 (ddd, 1H), 7.19 (m, 3H), 7.07 (t, 1H), 6.57 (d, 2H), 3.47 (s, 3H) | -OH, -NH, Ar-OH, Ar-H, Ar-H, Ar-H, Ar-H, Ar-H, N-CH₃ | mdpi.com |

| 6-nitro-4-hydroxy-2-quinolone derivative | DMSO-d₆ | 12.03 (s, 1H), 8.60 (s, 2H), 7.78-8.60 (m, 3H, Ar-H), 2.09 (s, 3H, CH₃) | OH, NH₂, Ar-H, CH₃ | scholarsresearchlibrary.com |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.

Carbonyl Carbon (C-4): The carbonyl carbon of the quinolinone ring is highly deshielded and typically resonates at a downfield chemical shift, often in the range of δ 160-180 ppm. mdpi.com For the parent 4-hydroxy-2(1H)-quinolone, the C-4 carbon signal appears at δ 162.43 ppm. researchgate.net

Lactam Carbonyl (C-2): The C-2 carbon involved in the lactam ring also appears downfield, with a characteristic chemical shift around δ 163.57 ppm in 4-hydroxy-2(1H)-quinolone. researchgate.net

Aromatic Carbons: The carbons of the fused benzene (B151609) ring and the phenyl substituent resonate in the typical aromatic region of δ 110-150 ppm. uncw.edu The carbon atom bearing the hydroxyl group (C-6) and the carbon attached to the nitrogen (C-9) are typically observed at the lower end of this range. researchgate.net

C-3 Carbon: The olefinic C-3 carbon gives a signal at a higher field compared to the other sp² carbons, appearing at approximately δ 98.18 ppm for 4-hydroxy-2(1H)-quinolone. researchgate.net

Table 2: Representative ¹³C NMR Spectral Data for a 4-hydroxy-2-quinolinone Derivative

| Compound | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|

| 4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide | CDCl₃ | 171.3, 168.1, 162.0, 154.2, 139.2, 133.4, 128.2, 124.6, 122.1, 122.0, 115.4, 115.1, 113.9, 96.3, 28.7 |

Reference: mdpi.com

To unambiguously assign all proton and carbon signals, especially in complex derivatives, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments are used to identify spin-spin coupling between neighboring protons, establishing the connectivity of proton networks within the molecule, particularly in the aromatic regions. news-medical.net

HSQC (Heteronuclear Single Quantum Coherence): This 2D technique correlates directly bonded ¹H and ¹³C nuclei, allowing for the straightforward assignment of carbon signals based on their attached, and often already assigned, protons. news-medical.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space, providing through-space correlations that are essential for determining the three-dimensional structure and conformation of the molecule. nih.gov

These advanced techniques are vital for the complete and accurate structural elucidation of novel this compound derivatives. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of a this compound derivative is expected to show several characteristic absorption bands:

O-H Stretching: A broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the phenolic hydroxyl group. researchgate.netscholarsresearchlibrary.com

N-H Stretching: The stretching vibration of the N-H bond in the lactam ring typically appears in the same region, around 3000-3300 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. scholarsresearchlibrary.com

C=O Stretching: The spectrum is characterized by a strong absorption band for the C=O group at C-4, typically found in the range of 1640-1670 cm⁻¹. researchgate.netscholarsresearchlibrary.comnih.gov The C-2 lactam carbonyl may also contribute to absorption in this region.

C=C and C=N Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1620 cm⁻¹ region. scholarsresearchlibrary.comnih.gov

Table 3: Characteristic IR Absorption Frequencies for Quinolone Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | Stretching (broad) | 3300 - 3500 | researchgate.netscholarsresearchlibrary.com |

| Amide (N-H) | Stretching | 3000 - 3300 | nih.gov |

| Aromatic (C-H) | Stretching | >3000 | scholarsresearchlibrary.com |

| Ketone (C=O) | Stretching (strong) | 1640 - 1670 | researchgate.netscholarsresearchlibrary.com |

| Aromatic (C=C) | Stretching | 1450 - 1620 | nih.gov |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule.

Molecular Ion Peak (M⁺): In electron ionization (EI-MS), the bombardment of the molecule with electrons knocks one electron off, forming a molecular ion (M⁺). The peak corresponding to this ion gives the molecular weight of the compound. chemguide.co.uk For quinolinone derivatives, the aromatic nature of the core structure leads to a relatively stable molecular ion, which is usually clearly observable. libretexts.org

Fragmentation Patterns: The energetically unstable molecular ion often breaks down into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation of the quinolinone core can be complex. Studies on related isomers, such as monochloro-isomers of 3-hydroxy-2-phenyl-4(1H)-quinolinone, show that fragmentation pathways often involve the loss of small, stable molecules like carbon monoxide (CO), hydrogen cyanide (HCN), or radicals like chlorine (Cl•) or hydrogen (H•). nih.gov Common fragmentation patterns for ketones involve α-cleavage (cleavage of the bond adjacent to the carbonyl group). miamioh.edu The loss of a CO molecule (28 Da) is a common fragmentation pathway for quinolones and related cyclic ketones. nih.gov

Analysis of these fragmentation patterns allows researchers to piece together the structure of the original molecule and confirm the identity of substituents.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's empirical formula and supports the proposed structure. scholarsresearchlibrary.comresearchgate.net

Table 4: Example of Elemental Analysis Data for a Quinolone Derivative

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| (E)-1-Methyl-4-hydroxy-3-(phenyl)acryloyl-6-nitroquinolin-2(1H)-one | C₁₉H₁₄N₂O₅ | C, 65.14; H, 4.03; N, 8.00 | C, 65.37; H, 4.11; N, 8.03 | scholarsresearchlibrary.com |

| 6-[4-(Cyclohexylamino)-4-oxobutoxy]-4-methylquinolin-2(1H)-one | C₂₀H₂₆N₂O₄ | C, 66.28; H, 7.23; N, 7.73 | C, 66.37; H, 6.71; N, 4.87 | researchgate.net |

Note: There is a significant discrepancy in the found Nitrogen value for the second entry in the source.

This technique is crucial for confirming the purity and elemental composition of newly synthesized this compound derivatives, complementing the structural data obtained from spectroscopic methods.

Compound Index

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable tools for the purity assessment and isolation of this compound and its derivatives. The purity of synthesized quinolinone compounds is routinely confirmed to be higher than 95% using analytical HPLC. nih.govmdpi.com Reversed-phase HPLC (RP-HPLC) is a commonly employed method for this class of compounds. nih.gov

The typical setup involves an end-capped non-polar C18 stationary phase. nih.govnih.gov The separation is achieved under isocratic or gradient conditions using a mobile phase consisting of a mixture of an organic solvent and an aqueous component. Common mobile phases include methanol/water or acetonitrile/phosphate buffer systems. nih.govnih.govptfarm.pl For instance, a mobile phase of methanol/water, sometimes containing 0.1% trifluoroacetic acid (TFA), is effective for eluting these compounds. nih.gov Ultraviolet (UV) detection is frequently used, with wavelengths set based on the chromophoric nature of the quinolinone core. ptfarm.pl

Beyond purity verification, column chromatography is a standard method for the purification of crude products following synthesis, effectively separating the desired quinolinone derivatives from by-products and unreacted starting materials. nih.govnih.gov

Table 1: Representative HPLC Conditions for Analysis of Quinolinone Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Ultimate XB-C18 (4.6 × 250 mm, 5 μm) nih.gov or LiChrosorb® 100 RP-18 (250 x 4.0 mm I.D., 5 µm) ptfarm.pl |

| Mobile Phase | Methanol/water (40:60–70:30) with 0.1% TFA nih.gov or Acetonitrile/phosphate buffer (pH=2) ptfarm.pl |

| Flow Rate | 0.5 mL/min nih.gov |

| Detection | UV Spectrophotometry (e.g., at 239 nm) ptfarm.pl |

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is the definitive method for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. nih.govnih.gov For derivatives of this compound, single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry. mdpi.comnih.gov This technique is crucial for validating the outcomes of synthetic pathways and for understanding structure-activity relationships.

Furthermore, X-ray crystallography elucidates the nature of intermolecular interactions that stabilize the crystal lattice, including C-H···O interactions, π-π stacking, and halogen bonding. mdpi.com These non-covalent interactions are fundamental to the supramolecular assembly of the molecules in the solid state. The data obtained from crystallographic studies are often deposited in crystallographic databases, providing a permanent and verifiable record of the compound's structure.

Table 2: Example of Crystallographic Data for a Substituted Quinoline (B57606) Derivative

| Parameter | Description |

|---|---|

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2(1)/n researchgate.net |

| Unit Cell Parameters | a = 20.795 Å, b = 7.484 Å, c = 10.787 Å, β = 93.96° researchgate.net |

| Volume (V) | 1674.8 ų researchgate.net |

| Radiation | Mo Kα or Cu Kα mdpi.com |

| Structure Solution | Intrinsic phasing methods (e.g., SHELXT program) mdpi.com |

Biological Activity Profiles and Molecular Mechanisms of Action for 6 Hydroxy 2 Phenyl 1h Quinolin 4 One Analogues

Anticancer Activity Investigations

Analogues of 6-hydroxy-2-phenyl-1H-quinolin-4-one represent a versatile scaffold that has been extensively investigated for potential anticancer applications. These investigations have revealed significant activity against a range of cancer types, driven by diverse molecular mechanisms.

In Vitro Cytotoxicity Assessments against Cancer Cell Lines

Derivatives based on the quinolinone scaffold have demonstrated considerable cytotoxic and antiproliferative effects across a wide array of human cancer cell lines. For instance, the analogue 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (referred to as 12e) displayed potent cytotoxicity against several tumor cell lines at sub-micromolar concentrations. nih.gov Another series of 4-phenyl-2-quinolones (4-PQs) also showed promising antiproliferative activities, with one compound exhibiting an IC50 value of 0.32 μM against the COLO205 cell line and 0.89 μM against the H460 cell line. nih.gov

Substituted N-phenyl-4-hydroxy-2-quinolone-3-carboxamides have been evaluated for their activity against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. mdpi.comnih.gov One derivative, compound 16, showed an IC50 of 13 µM in Caco-2 cells. mdpi.com Similarly, chalcone-quinoline hybrids have been found to be selectively active, with compound 4a showing high cytotoxicity against breast cancer MDA-MB-231 cells with an IC50 value of 0.11 μM. nih.gov Other quinoxaline-2(1H)-one derivatives also showed potent activity, with IC50 values against HepG-2, HCT-116, and MCF-7 cell lines as low as 4.19 μM, 5.34 μM, and 6.06 μM, respectively. rsc.org

The following table summarizes the in vitro cytotoxicity of selected quinolinone analogues against various cancer cell lines.

Interactive Table: In Vitro Cytotoxicity of Selected this compound Analogues

| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one | Multiple | IC50 | Sub-micromolar | nih.gov |

| 4-Phenyl-2-quinolone (Compound 22) | COLO205 | IC50 | 0.32 | nih.gov |

| 4-Phenyl-2-quinolone (Compound 22) | H460 | IC50 | 0.89 | nih.gov |

| N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide (Cmpd 16) | Caco-2 | IC50 | 13 | mdpi.com |

| N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide (Cmpd 16) | HCT-116 | IC50 | 240.2 | mdpi.com |

| (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (4a) | MDA-MB-231 (Breast) | IC50 | 0.11 | nih.gov |

| Quinoxaline-2(1H)-one (Compound 11e) | HCT-116 (Colon) | IC50 | 5.34 | rsc.org |

| Quinoxaline-2(1H)-one (Compound 11e) | HepG-2 (Liver) | IC50 | 4.19 | rsc.org |

| Quinoxaline-2(1H)-one (Compound 11e) | MCF-7 (Breast) | IC50 | 6.06 | rsc.org |

Molecular Mechanisms of Antineoplastic Action

The anticancer effects of this compound analogues are attributed to their ability to modulate multiple key cellular pathways and targets involved in cancer progression.

Quinoline-based compounds have been identified as inhibitors of various protein kinases critical to cancer cell signaling. fmhr.org The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a frequent target. mdpi.comnih.gov Certain 4-(N-phenyl-N'-substituted benzenesulfonyl)-6-(4-hydroxyphenyl)quinolines have demonstrated potent inhibitory activity against mTOR, a key kinase regulating cell growth and proliferation. researchgate.net One such compound exhibited an IC50 of 613 nM against mTOR. researchgate.net The kinase inhibition extends to receptor tyrosine kinases like VEGFR-2 and IGF-1R, which are crucial for tumor angiogenesis and proliferation. fmhr.orgresearchgate.netnih.gov The versatility of the quinoline (B57606) scaffold allows for the design of inhibitors targeting the ATP-binding site of these diverse kinases. fmhr.orgresearchgate.net

PI3Kα Inhibition: The phosphatidylinositol 3-kinase (PI3K) pathway is frequently mutated in human cancers, making its alpha isoform, PI3Kα, a prime target for anticancer drug design. mdpi.comnih.gov A series of N-phenyl-4-hydroxy-2-quinolone-3-carboxamides were identified as selective inhibitors of the mutant H1047R form of PI3Kα. nih.gov The core structure of these compounds fits the pharmacophore model of active PI3Kα inhibitors. mdpi.comnih.gov Their mechanism of action involves inhibiting the formation of phosphorylated AKT (pAKT), a downstream effector in the PI3K pathway, which in turn hinders cell growth. mdpi.comnih.gov

D-amino acid oxidase (DAAO) Inhibition: D-amino acid oxidase is a flavoenzyme that degrades D-amino acids. nih.govchemrxiv.org While not a direct anticancer target, its modulation by quinolinone structures highlights their enzymatic inhibitory potential. Notably, 3-hydroxyquinolin-2-(1H)-one was identified as a highly potent DAAO inhibitor with an IC50 value of 4 nM. nih.gov This demonstrates the capacity of the quinolinone scaffold to interact with and inhibit specific enzyme active sites.

A primary mechanism for the anticancer activity of quinolinone analogues is the induction of programmed cell death (apoptosis) and disruption of the cell division cycle. nih.govnih.gov The compound 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one was shown to cause cell cycle arrest at the G2/M phase in HL-60 and H460 cancer cells. nih.gov This arrest is associated with the downregulation of cyclin B1 and the cyclin-dependent kinase cdk1. nih.gov Subsequently, the compound induces apoptosis, which is confirmed by an increase in the levels of pro-apoptotic proteins p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov This apoptotic induction is further supported by the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Other analogues have been shown to induce G1 phase arrest. researchgate.net Similarly, 4-anilinoquinolinylchalcone derivatives were also found to trigger apoptosis in breast cancer cells. nih.gov

Tubulin: Certain 4-phenyl-2-quinolones (4-PQs) function as antimitotic agents by directly targeting the microtubule cytoskeleton. nih.gov These compounds were found to interact with the colchicine-binding pocket of tubulin, thereby inhibiting microtubule polymerization and arresting cells in mitosis, ultimately leading to cell death. nih.gov

IGF-1R: The insulin-like growth factor 1 receptor (IGF-1R) is a tyrosine kinase that, when overexpressed, is associated with tumor proliferation and invasion. nih.govnih.gov A novel quinazoline (B50416) derivative, HMJ-30, was developed to disrupt IGF-1R signaling. nih.gov Molecular docking studies predict that this compound binds to the ATP-binding site of the IGF-1R kinase domain, thereby inhibiting its function and downstream signaling pathways that promote cell proliferation. nih.govresearchgate.net

VEGFR2: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients. researchgate.netsemanticscholar.org Inhibiting the VEGFR-2 signaling pathway is an effective strategy to suppress tumor growth. researchgate.netdovepress.com Various quinolin-4(1H)-one and quinoxaline-2(1H)-one derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. rsc.orgfmhr.org These compounds typically function by competing with ATP for its binding site in the kinase domain of the receptor. fmhr.orgresearchgate.net For example, one quinoxaline (B1680401) derivative demonstrated a VEGFR-2 inhibitory IC50 value of 0.75 μM, which was more potent than the reference drug sorafenib (B1663141) in that study. rsc.org

Antimicrobial Activity Studies

The antimicrobial potential of this compound and its related compounds has been a focal point of numerous research endeavors. These studies have explored their efficacy against a range of pathogenic bacteria and fungi, revealing promising results and offering insights into their mechanisms of action.

Antibacterial Efficacy against Bacterial Strains (Gram-Positive and Gram-Negative)

The antibacterial activity of quinolone derivatives is well-documented, with many synthetic analogues exhibiting potent effects against both Gram-positive and Gram-negative bacteria. The core mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA synthesis by targeting two essential type II topoisomerases: DNA gyrase and topoisomerase IV. nih.govnih.govmicrobiologyresearch.orgmdpi.comnih.gov These enzymes are crucial for DNA replication, transcription, and repair, and their inhibition leads to bacterial cell death. nih.govnih.govmicrobiologyresearch.orgmdpi.comnih.gov The introduction of a phenyl group at the C-4 position of the quinoline ring has been shown to result in significant microbiological action. nih.gov

While specific data for this compound is limited in readily available literature, studies on structurally related compounds provide valuable insights. For instance, N-alkyl-2-quinolonopyrones, which share a similar heterocyclic core, have demonstrated significant antibiotic activity against ESKAPE pathogens, including Staphylococcus aureus and Enterococcus faecalis. nih.gov A potent analogue with an N-heptyl-9-t-Bu substitution pattern exhibited Minimum Inhibitory Concentration (MIC) levels of ≤2 μg/mL across four strains of Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, 4-quinolones, particularly 2-alkyl-4-(1H)-quinolones, have been identified as signaling molecules in several bacterial species, which could represent an additional facet of their antibacterial profile. nih.gov

Table 1: Antibacterial Activity of Selected Quinolone Derivatives

| Compound/Derivative | Bacterial Strain | Activity/MIC Value | Reference |

|---|---|---|---|

| N-heptyl-9-t-Bu-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione | Methicillin-resistant Staphylococcus aureus (MRSA) | ≤2 μg/mL | nih.gov |

| N-heptyl-9-t-Bu-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione | Enterococcus spp. | 0.25 μg/mL | nih.gov |

This table presents data for structurally related compounds to infer the potential activity of this compound.

Antifungal Efficacy against Fungal Pathogens

The antifungal properties of quinoline derivatives have also been a subject of investigation. Studies have shown that modifications at various positions of the quinoline nucleus, including C-2, C-4, and C-6, can lead to compounds with significant antifungal action. nih.gov For example, certain quinoline derivatives have demonstrated selective antifungal activity against yeasts and filamentous fungi. nih.gov

Research on 2-(substituted phenyl)-3,4-dihydroisoquinolin-2-iums, which are structurally analogous to the N-phenyl substituted quinolone core, revealed that these compounds exhibit broad-spectrum antifungal activity against several phytopathogenic fungi. nih.gov Generally, the presence of electron-withdrawing substituents on the N-phenyl ring was found to enhance the antifungal activity. nih.gov In one study, a quinoline derivative with a methyl substituent at the C-2 position and a phenyl group at the C-4 position displayed higher efficiency against dermatophyte strains, with a geometric mean MIC of 19.14 μg/mL. nih.gov Another study on fluorinated quinoline analogs showed that several compounds exhibited good antifungal activity (>80% inhibition at 50 μg/mL) against Sclerotinia sclerotiorum. mdpi.com

Table 2: Antifungal Activity of Selected Quinolone and Isoquinoline Derivatives

| Compound/Derivative | Fungal Strain | Activity/MIC/EC50 Value | Reference |

|---|---|---|---|

| 2-methyl-4-phenyl-quinoline | Dermatophyte strains | GM = 19.14 μg/mL | nih.gov |

| 2-(p-bromophenyl)-3,4-dihydroisoquinolin-2-ium bromide | Fusarium solani | EC50 = 8.88–19.88 µg/mL | nih.gov |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate | Sclerotinia sclerotiorum | >80% inhibition at 50 μg/mL | mdpi.com |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-fluorobenzoate | Sclerotinia sclerotiorum | >80% inhibition at 50 μg/mL | mdpi.com |

This table includes data for structurally related compounds to provide an indication of the potential antifungal activity of this compound.

Elucidation of Antimicrobial Mechanisms

The primary mechanism of antibacterial action for quinolones involves the inhibition of DNA gyrase and topoisomerase IV. nih.govnih.govmicrobiologyresearch.orgmdpi.comnih.gov These enzymes are responsible for managing the topological state of DNA during replication and transcription. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to the accumulation of double-strand breaks and ultimately cell death. nih.govmdpi.com

The antifungal mechanism of quinoline derivatives is less universally defined and can vary depending on the specific structure. However, some studies suggest that these compounds can disrupt the fungal cell membrane, leading to increased permeability and the release of cellular contents. acs.org For some substituted 8-quinolinol-5- and 7-sulfonic acids, a non-chelating mechanism has been proposed to contribute to their fungitoxicity. fordham.edu The presence of a phenyl substituent on the quinoline ring has been noted to contribute to the microbiological action, possibly by facilitating interactions with biological targets within the fungal cell. nih.gov

Other Investigated Biological Activities (Excluding Prohibited Elements)

Beyond their antimicrobial effects, this compound and its analogues have been explored for other valuable biological properties, including anti-inflammatory and antioxidant activities.

Anti-inflammatory Properties and Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent mediators of inflammation. nih.govdergipark.org.trmdpi.com Therefore, the inhibition of LOX is a key strategy in the development of anti-inflammatory drugs. Several quinoline derivatives have been identified as potent inhibitors of 5-lipoxygenase (5-LOX). nih.govnih.gov For example, a series of novel substituted 2-cyanoquinolines were synthesized and evaluated for their ability to inhibit the formation of leukotrienes via the 5-lipoxygenase enzyme, with some compounds showing in vitro and in vivo potency. nih.gov

Antioxidant Potential and Radical Scavenging Capabilities

The antioxidant properties of phenolic compounds are well-established, and the presence of a hydroxyl group on the quinoline ring of this compound suggests its potential as an antioxidant. The antioxidant activity of such compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govjocpr.com In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance. nih.gov

Studies on 8-hydroxyquinoline (B1678124) derivatives have shown that they possess significant antioxidant activities. nih.govjocpr.com The introduction of electron-donating groups at the 2nd position was found to decrease the antioxidant activities of 8-hydroxyquinoline derivatives. nih.gov Hydroquinone derivatives, which share the hydroxylated aromatic ring feature, have demonstrated high radical-scavenging effects in the DPPH test, with scavenging activities ranging from 93% to 97% at a concentration of 230 µM. mdpi.compulsus.com

Table 3: Radical Scavenging Activity of Structurally Related Compounds

| Compound/Derivative | Assay | Activity | Reference |

|---|---|---|---|

| 2-vinyl-8-hydroxyquinoline derivative (compound 4) | DPPH radical scavenging | Superior activity | nih.gov |

| Hydroquinone derivatives | DPPH radical scavenging | 93-97% at 230 µM | mdpi.compulsus.com |

| 5,7-dihydroxy-4-phenylcoumarin | Antibacterial (Gram-positive) | High activity | frontiersin.org |

This table presents data for compounds with similar structural motifs to suggest the potential antioxidant capacity of this compound.

Photosynthesis Inhibition and Herbicidal Effects

Extensive literature searches did not yield specific studies on the direct photosynthesis-inhibiting or herbicidal properties of the compound This compound . Research on the herbicidal activity of quinolone derivatives often focuses on other substitution patterns. However, the broader class of quinolone and quinolinone compounds has been investigated for these effects, with a primary mechanism of action being the inhibition of photosynthetic electron transport.

Herbicides that inhibit photosynthesis typically disrupt the process by binding to components of Photosystem II (PSII) within the chloroplasts of plants. This interference with the electron flow can lead to a slow starvation of the plant or a more rapid death due to the production of toxic secondary substances. Common symptoms of this mode of action include yellowing (chlorosis) and death (necrosis) of leaf tissue, often starting from the leaf margins and progressing inwards.

In the absence of specific research on this compound, it is not possible to provide detailed research findings or data tables on its specific herbicidal effects or its direct impact on photosynthesis. Further research would be required to determine if this specific compound exhibits such biological activities.

Structure Activity Relationship Sar and Rational Design for 6 Hydroxy 2 Phenyl 1h Quinolin 4 One Analogues

Correlating Structural Modifications with Biological Potency and Selectivity

The biological activity of 6-hydroxy-2-phenyl-1H-quinolin-4-one analogues can be finely tuned by making specific structural changes to the core molecule. The interplay between different substituents on the quinolinone ring and the C-2 phenyl group dictates the compound's interaction with biological targets, thereby affecting its efficacy and selectivity.

The hydroxyl group at the C-6 position of the quinolinone ring is a key determinant of biological activity. Its position is critical, as the presence of hydroxyl groups on the flavonoid ring system has been shown to be pivotal for their hypoglycemic activity, with the ability to form hydrogen bonds with surrounding amino acids in a target protein. researchgate.net The positioning of a hydroxyl group can significantly impact the cytotoxic effects of a compound. wikipedia.org For instance, in the design of cardiotonic agents, the 6-hydroxy-4-methylquinolin-2(1H)-one scaffold was utilized as a foundation for developing selective phosphodiesterase 3 (PDE3) inhibitors. nih.govasianpubs.org This suggests that the C-6 hydroxyl group is integral for the desired pharmacological effect. The introduction of a phenolic hydroxyl group can also engage in proton-coupled intramolecular electron transfer, a mechanism that can be crucial for certain biological activities. wikipedia.org

The phenyl ring at the C-2 position offers a versatile site for modification, and substitutions on this ring have a profound impact on the biological profiles of these compounds. Studies on 2-arylquinoline derivatives have demonstrated that substitutions on the phenyl ring are critical for their anticancer properties. rsc.org For example, C-6 substituted 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines have shown significant activity against various cancer cell lines. rsc.org

In a study of 2-phenylquinolines as antagonists of immunostimulatory CpG-oligodeoxynucleotides, substitutions on the phenyl group were systematically varied. The findings revealed that the nature and position of these substituents directly correlate with the compound's inhibitory activity. nih.gov Specifically, a 4-(4-methylpiperazino)phenyl substituent at the C-2 position resulted in a highly potent antagonist. nih.gov This highlights that both electronic and steric properties of the substituent on the C-2 phenyl ring are crucial for biological potency. The effect of substituents on the phenyl ring can be so significant that electron-withdrawing groups can decrease the conformational energy of the aryl group, while electron-donating groups can increase it, which in turn can affect how the molecule interacts with its biological target. science.gov

Below is a table summarizing the impact of various substituents on the C-2 phenyl ring on the anticancer activity of 2-arylquinoline derivatives against the HeLa cell line.

| Compound | C-2 Phenyl Substituent | IC₅₀ (µM) against HeLa |

| 11 | 3,4-methylenedioxyphenyl | > 100 |

| 12 | 6-bromo-3,4-methylenedioxyphenyl | 31.37 |

| 13 | 6-nitro-3,4-methylenedioxyphenyl | 8.3 |

| 14 | 6-amino-3,4-methylenedioxyphenyl | > 100 |

| Data sourced from a study on substituted 2-arylquinoline derivatives. rsc.org |

The position of substituents on the quinolinone ring system is a critical factor that governs the biological activity of these compounds. Even minor changes in the substitution pattern can lead to significant differences in potency and selectivity. For instance, in the development of antimicrobial agents based on the 4-hydroxy-2-quinolone scaffold, it was found that the type of substituent at the C-6 and C-7 positions had a dramatic impact on their activity. researchgate.net The introduction of a fluorine atom at the C-6 position has been shown to significantly enhance antibacterial activity. researchgate.net

Furthermore, in a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides developed as anticancer agents, the presence of a chloro group at the C-6 position was a key feature for their activity against colon cancer cell lines. u-tokyo.ac.jppensoft.net Similarly, substitutions at the C-3 position are also crucial. The introduction of a carboxamide linkage at this position has proven to be an effective strategy for enhancing the anticancer potency of quinolone derivatives. researchgate.net The importance of the substitution pattern extends to other biological activities as well. For example, a diethylamine (B46881) substituent at the C-7 position of a quinoline (B57606) derivative was found to be important for its acetylcholinesterase binding affinity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. These models can predict the activity of new, unsynthesized compounds, thereby guiding the rational design of more potent analogues.

Several QSAR studies have been conducted on quinolinone derivatives to understand the structural requirements for their biological activities. For instance, a study on a series of 2-quinolinone derivatives as androgen receptor antagonists employed 2D and 3D QSAR methods, including CoMFA and CoMSIA, to develop predictive models. nih.gov These models provided contour maps that visually represented the key structural features necessary for antiandrogenic activity, offering a position-specific guide for designing new antagonists. nih.gov

In another study on 2-phenylquinolines, the Fujita-Ban variant of the Free-Wilson analysis, a QSAR method, was used to establish a highly significant correlation for a series of compounds, demonstrating that the contributions of substituents to biological activity were additive. nih.gov QSAR analyses of other quinoline and thiazole (B1198619) derivatives have revealed that molecular descriptors such as polarization, dipole moment, lipophilicity, and energy parameters have a significant effect on antioxidant activity. pensoft.netresearchgate.net These studies generally indicate that an increase in hydrophilic and reductive properties, along with smaller molecular volume and surface area, can lead to higher antioxidant activity. researchgate.net

Principles of Rational Design for Optimized this compound Bioactivity

The rational design of this compound analogues with optimized bioactivity relies on the principles of medicinal chemistry, including structure-based drug design and the strategic use of bioisosteric replacements. The goal is to create new molecules with improved potency, selectivity, and pharmacokinetic properties.

One key strategy is scaffold hopping , where the core structure of a known active compound is replaced with a different but structurally related scaffold to explore new chemical space and potentially discover novel biological activities. For example, the concept of replacing the 2-aromatic ring of 2-phenyl-4-quinolones with a 4-aromatic ring to create 4-phenyl-2-quinolones has been explored to develop new anticancer agents. researchgate.net

Bioisosteric replacement is another fundamental principle where an atom or group of atoms is exchanged with another that has similar physical or chemical properties, with the aim of enhancing the desired biological activity or attenuating toxicity. u-tokyo.ac.jpcambridgemedchemconsulting.com For instance, a hydroxyl group could be replaced by a methyl group, which is a classic bioisosteric substitution, to study the impact on analgesic properties. researchgate.net The replacement of a hydrogen atom with fluorine is a common tactic to modulate metabolic stability and binding interactions.

A successful example of rational design is the development of selective PDE3 inhibitors based on the structure of cilostamide. nih.govasianpubs.org In this work, researchers designed and synthesized a series of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives with the aim of improving cardiac contractility for the treatment of congestive heart failure. nih.govasianpubs.org This approach demonstrates how a known pharmacophore can be integrated into the 6-hydroxy-quinolinone scaffold to create new therapeutic agents with a specific biological target in mind. The design and synthesis of new quinazolin-4-one derivatives as anticancer agents have also been guided by their established effectiveness, leading to compounds with potent activity. nih.gov

Computational and Theoretical Studies on 6 Hydroxy 2 Phenyl 1h Quinolin 4 One and Its Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing critical information about the binding affinity and the nature of the interactions. For derivatives of 6-hydroxy-2-phenyl-1H-quinolin-4-one, docking studies have been instrumental in identifying potential biological targets and elucidating the key molecular interactions that drive their activity.

In a notable study, novel derivatives of 6-hydroxyquinolinone were investigated for their antimicrobial properties. nih.gov Molecular docking simulations were performed against two key microbial enzymes: DNA gyrase B from Staphylococcus aureus (PDB ID: 4URO) and N-myristoyltransferase from Candida albicans (PDB ID: 1IYK). nih.gov The results revealed that a 4,6-dihydroxyquinolin-2(1H)-one derivative exhibited potent antibacterial and antifungal activity, which was rationalized by its strong binding affinity and favorable interactions within the active sites of these target proteins. nih.gov

Similarly, other studies on related quinolinone scaffolds have demonstrated the power of molecular docking. For instance, derivatives of 4-hydroxy-1-phenyl-2(1H)-quinolone have been docked into the ATP-binding site of the epidermal growth factor receptor (EGFR) tyrosine kinase domain (PDB ID: 1M17). researchgate.netnih.goveurekaselect.com These studies have shown that the compounds can form well-conserved hydrogen bonds and other interactions with key amino acid residues, explaining their anticancer activity. researchgate.netnih.goveurekaselect.com In one such study, a derivative, 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one, displayed a high MolDock score of -137.813, indicating strong binding affinity. researchgate.neteurekaselect.com

Furthermore, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been evaluated as potential anticancer agents by targeting the phosphatidylinositol 3-kinase (PI3Kα). mdpi.com Induced-fit docking (IFD) studies showed that these derivatives effectively occupy the PI3Kα binding site, engaging with crucial residues. mdpi.com

The insights gained from these molecular docking studies are crucial for structure-activity relationship (SAR) analysis, enabling the design of new derivatives of this compound with improved potency and selectivity.

Table 1: Examples of Molecular Docking Studies on Quinolinone Derivatives

| Derivative Class | Protein Target | PDB ID | Key Findings |

| 6-hydroxyquinolinone derivatives | DNA gyrase B (S. aureus) | 4URO | Potent antibacterial activity correlated with strong binding. nih.gov |

| 6-hydroxyquinolinone derivatives | N-myristoyltransferase (C. albicans) | 1IYK | Potent antifungal activity explained by active site interactions. nih.gov |

| 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives | EGFR tyrosine kinase | 1M17 | Well-conserved hydrogen bonding with active site residues. researchgate.netnih.goveurekaselect.com |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | Not Specified | Occupation of the binding site and interaction with key residues. mdpi.com |

| 6-hydroxy-4-methylquinolin-2(1H)-one derivatives | Phosphodiesterase 3 (PDE3) | Not Specified | Designed as selective PDE3 inhibitors for cardiotonic activity. nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. These methods provide a deep understanding of a molecule's properties, such as its geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its chemical behavior and interaction with biological targets.

For the quinoline (B57606) scaffold, quantum chemical studies have been used to understand its tautomeric forms and reactivity. researchgate.net The 4-hydroxy-2(1H)-quinolone core, which is structurally related to this compound, can exist in different tautomeric forms, and quantum chemical calculations can predict the most stable tautomer under different conditions. researchgate.net The distribution of electron density, influenced by substituents, determines the molecule's nucleophilic and electrophilic sites, guiding predictions of its metabolic fate and potential for covalent interactions with protein residues. researchgate.netrasayanjournal.co.in

The presence of a hydroxyl group at the 6-position and a phenyl group at the 2-position on the quinolin-4-one core significantly influences its electronic properties. The hydroxyl group is an electron-donating group, which can increase the electron density on the quinoline ring system, potentially affecting its reactivity and interaction with receptors. The phenyl group, on the other hand, can engage in π-π stacking interactions with aromatic residues in a protein's active site.

DFT calculations can be used to compute various reactivity descriptors, such as:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability of an atom to attract electrons.

Hardness (η): A measure of resistance to charge transfer.

Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge. rasayanjournal.co.in

While specific DFT studies on this compound are not extensively available in the reviewed literature, studies on related p-aminophenyl tetrathiafulvalenes demonstrate the utility of these calculations in determining such parameters. rasayanjournal.co.in

Table 2: Calculated Quantum Chemical Descriptors for a Series of p-Aminophenyl Tetrathiafulvalenes (Example Data) rasayanjournal.co.in

| Compound | µ (eV) | χ (eV) | η (eV) | Ѕ (eV⁻¹) | ω (eV) |

| a | -2.771 | 2.775 | 1.810 | 0.276 | 2.121 |

| b | -2.792 | 2.792 | 1.798 | 0.278 | 2.168 |

| c | -2.730 | 2.730 | 1.785 | 0.280 | 2.088 |

| d | -2.710 | 2.710 | 1.813 | 0.276 | 2.025 |

This table is illustrative of the types of data generated from quantum chemical calculations and is based on a study of different compounds.

By applying these computational methods to this compound and its derivatives, researchers can gain a more precise understanding of their electronic characteristics, which is invaluable for designing molecules with desired reactivity and biological activity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound and its derivatives in a biological environment. By simulating the movements of atoms over time, MD can reveal the conformational flexibility of the ligand, the stability of the ligand-protein complex, and the detailed dynamics of their binding interactions.

While specific MD simulation studies focused solely on this compound are not prevalent in the examined literature, the application of this technique to validate molecular docking results for quinolinone derivatives has been reported. nih.gov This approach provides a more realistic representation of the binding process compared to the static picture offered by molecular docking alone.

Key insights that can be gained from MD simulations include:

Conformational Flexibility: The 2-phenyl group in this compound can rotate, and MD simulations can explore the preferred dihedral angles of this group when the molecule is in solution or bound to a protein. This is crucial for understanding how the molecule adapts its shape to fit into a binding pocket.

Binding Stability: MD simulations can assess the stability of the interactions predicted by molecular docking. By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, researchers can determine if the ligand remains stably bound in its predicted pose.

Water-Mediated Interactions: The role of water molecules in the binding site can be explicitly studied. MD simulations can reveal whether water molecules mediate hydrogen bonds between the ligand and the protein, which can be a critical factor in binding affinity.

Free Energy of Binding: Advanced MD techniques, such as free energy perturbation (FEP) or thermodynamic integration (TI), can be used to calculate the binding free energy of a ligand to its target. These calculations provide a more quantitative prediction of binding affinity than docking scores.

For example, MD simulations of other ligand-protein systems have shown how the displacement of water molecules from a binding site can impact binding affinity. In the case of PDE10 inhibitors, MD simulations revealed that some inhibitors could displace less tightly bound water molecules, a factor that could be exploited in the design of more potent compounds.

The application of MD simulations to this compound and its derivatives is a logical next step to build upon the findings from molecular docking and quantum chemical studies, providing a more comprehensive understanding of their mechanism of action at a molecular level.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties. In silico ADME predictions are now an integral part of the early drug discovery process, allowing for the rapid assessment of a compound's potential to be absorbed, distributed, metabolized, and excreted by the body. For this compound and its derivatives, these predictions help to identify potential liabilities early on and guide the optimization of their drug-like properties.

A study on novel 6-hydroxyquinolinone derivatives included a detailed in silico prediction of their physicochemical properties, ADME profile, and toxicity. nih.gov The results for a promising 4,6-dihydroxyquinolin-2(1H)-one derivative indicated good in silico absorption and low toxicity, highlighting its potential as a drug candidate. nih.gov

Various computational models are used to predict ADME properties, often based on a compound's structural features. Some key parameters that are typically evaluated include:

Lipophilicity (logP): This affects solubility, absorption, and plasma protein binding.

Aqueous Solubility (logS): Crucial for absorption and formulation.

Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gut.

Caco-2 Permeability: An in vitro model for predicting intestinal absorption.

Plasma Protein Binding (PPB): Affects the free concentration of the drug available to act on its target.

Blood-Brain Barrier (BBB) Permeation: Important for drugs targeting the central nervous system.

Cytochrome P450 (CYP) Inhibition/Substrate: Predicts potential drug-drug interactions and metabolic stability.

Computational tools like SwissADME and ADMETLab 2.0 are widely used for these predictions. frontiersin.orgnih.gov For instance, a study on a 4-phenylcoumarin (B95950), a related scaffold, predicted poor oral bioavailability due to high lipophilicity and molecular weight, suggesting that topical application might be more suitable. nih.gov

Table 3: Predicted ADME Properties for Representative Quinolinone and Related Derivatives

| Property | Predicted Value for 4-hydroxyisoleucine (B15566) frontiersin.org | Predicted Value for a 4-phenylcoumarin nih.gov | General Desirable Range |

| Molecular Weight ( g/mol ) | 147.09 | High | < 500 |

| logP | - | 7.31 | -0.4 to +5.6 |

| logS | - | - | > -4 |

| Human Intestinal Absorption (%) | < 30 | 4.84 | > 30 |

| Caco-2 Permeability (logPapp) | - | - | > 0.9 x 10⁻⁶ cm/s |

| Plasma Protein Binding (%) | 10.90 | 99.6 | < 90 |

| BBB Permeation | Permeable | Permeable | Target-dependent |

| CYP2D6 Inhibitor | - | Unlikely | No |

| CYP3A4 Inhibitor | - | Unlikely | No |

This table presents example data from studies on related compounds to illustrate the types of ADME predictions performed.

By leveraging in silico ADME predictions, medicinal chemists can prioritize the synthesis of derivatives of this compound that are more likely to have a favorable pharmacokinetic profile, thereby increasing the efficiency of the drug discovery process.

Applications of Machine Learning in Quinolinone Drug Discovery and Optimization